1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-fluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoroethyl) on the benzene ring can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of substituents can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKFTQOPEOMROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234634 | |
Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-20-9 | |
Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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